molecular formula C12H24N2O B13250128 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol

2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol

Cat. No.: B13250128
M. Wt: 212.33 g/mol
InChI Key: OAKDXCMEIBKEFE-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H24N2O It is characterized by the presence of a cyclohexanol ring substituted with a 1-methylpiperidin-4-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methylpiperidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Acidic or basic catalysts depending on the reaction type

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives

    Reduction: Formation of secondary amines or alcohols

    Substitution: Formation of various substituted cyclohexanol derivatives

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors, leading to changes in cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Methylpiperidin-4-yl)amino]ethan-1-ol
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Uniqueness

2-[(1-Methylpiperidin-4-yl)amino]cyclohexan-1-ol is unique due to its cyclohexanol ring, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]cyclohexan-1-ol

InChI

InChI=1S/C12H24N2O/c1-14-8-6-10(7-9-14)13-11-4-2-3-5-12(11)15/h10-13,15H,2-9H2,1H3

InChI Key

OAKDXCMEIBKEFE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2CCCCC2O

Origin of Product

United States

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